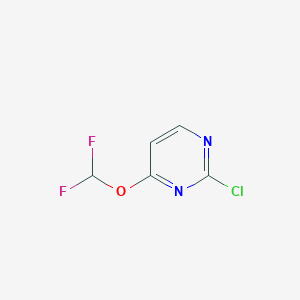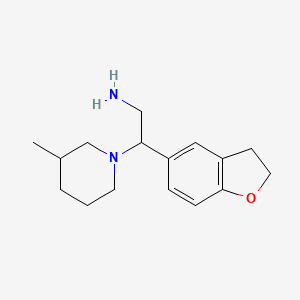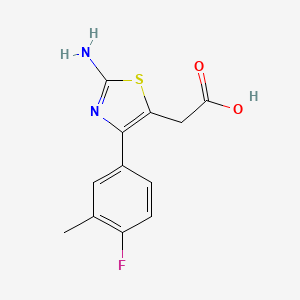
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride typically involves the reaction of 4-methoxyphenethylamine with pyrrolidine under specific conditions. One common method involves the use of reducing agents such as sodium borohydride (NaBH4) to facilitate the reaction . The reaction is usually carried out in a solvent like acetone under reflux conditions for a specified period . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by interacting with enantioselective proteins and other molecular targets . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride can be compared with other similar compounds such as:
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds are studied for their potential therapeutic applications in various diseases.
Prolinol: A derivative of pyrrolidine that is used in medicinal chemistry for its bioactive properties.
Propriétés
Formule moléculaire |
C13H22Cl2N2O |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)8-10-15-13-3-2-9-14-13;;/h4-7,13-15H,2-3,8-10H2,1H3;2*1H |
Clé InChI |
FPBGNPXKDOXLIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC2CCCN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)
![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)


![N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)



